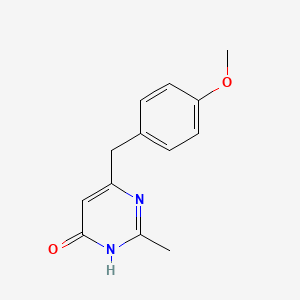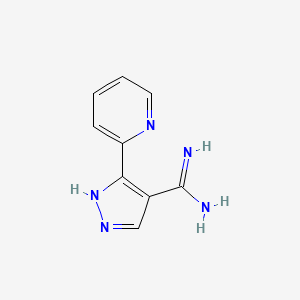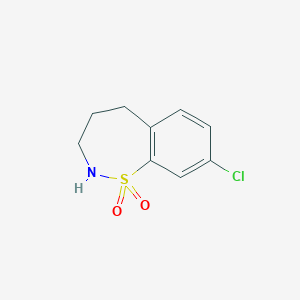![molecular formula C10H13N5 B1493743 6-环丁基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺 CAS No. 2098141-71-8](/img/structure/B1493743.png)
6-环丁基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺
描述
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肿瘤学:诱导白血病细胞凋亡
该化合物在纳摩尔浓度下诱导各种白血病细胞系凋亡,显示出良好的效果 。它已被测试用于对抗急性早幼粒细胞白血病 (HL-60)、急性单核细胞白血病 (THP-1)、急性 T 淋巴细胞白血病 (MOLT-4)、双表型 B 髓单核细胞白血病 (MV-4-11) 和红白血病 (K-562) 细胞。结构活性关系的优化导致了显著的细胞毒性潜力,使其成为白血病治疗的潜在候选药物。
药物发现:抗肿瘤活性
在药物发现领域,6-环丁基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺的独特结构使其可以作为抗肿瘤剂进行探索 。该化合物影响细胞活力和诱导癌细胞凋亡的能力为开发针对各种癌症形式的新型治疗剂提供了一条途径。
材料科学:化学合成
虽然搜索结果中没有详细说明材料科学中的特定应用,但该化合物的多功能化学结构表明其在合成新材料方面的潜在用途。它的反应性可以用来创造具有独特性能的新型聚合物或涂层。
催化:反应加速
该化合物的结构暗示了其在催化方面的潜在用途,可能作为催化剂或催化体系的一部分来加速化学反应。这在效率和选择性至关重要的工业过程中可能特别有用。
毒理基因组学:基因表达研究
对相关化合物 DU385 的毒理基因组学研究表明,在最敏感的 MV-4-11 细胞中,十六个基因的表达发生改变 。这表明 6-环丁基-1H-咪唑并[1,2-b]吡唑-7-甲酰胺可用于研究药物治疗引起的基因表达变化,从而深入了解作用机制和潜在副作用。
药理学:治疗优化
该化合物对各种癌细胞系的有效性表明其作为治疗剂的优化潜力 。通过研究其药代动力学和药效学,研究人员可以开发出更有效、更具针对性的癌症治疗方法。
计算化学:分子对接研究
该化合物的结构使其适合进行分子对接研究,以预测其与生物靶标的相互作用 。这在药物开发的早期阶段至关重要,用于确定有希望的先导化合物以进行进一步研究。
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .
Mode of Action
It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .
Result of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities .
生化分析
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide binds to the active site of the enzyme, preventing the substrate from binding. Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-glucosidase, inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been studied over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cancer cells . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can enhance its interactions with biomolecules, such as enzymes and nucleic acids, ultimately influencing its biochemical and cellular effects .
属性
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSTIBSGCBDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


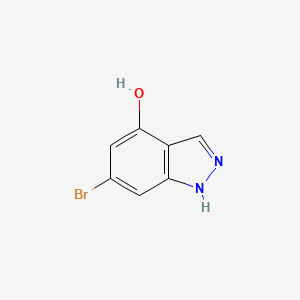
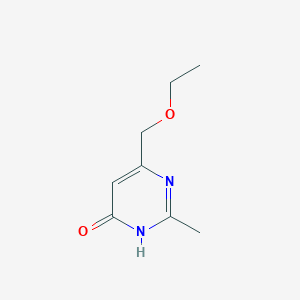

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)
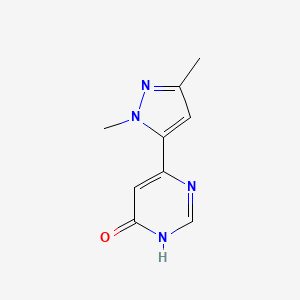
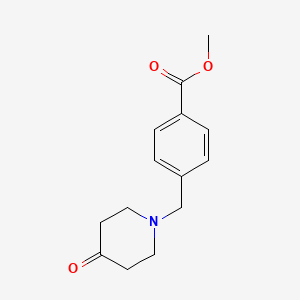
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
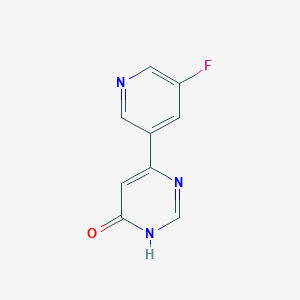
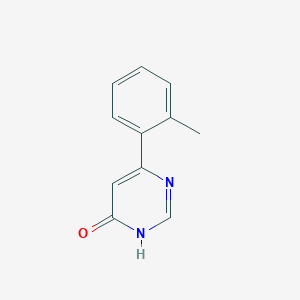
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
